Cas no 2219378-73-9 (2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride)
2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(4-methylmorpholin-3-yl)acetic acid hydrochloride
- 2-(4-methylmorpholin-3-yl)acetic acid;hydrochloride
- starbld0029825
- 2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride
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- Inchi: 1S/C7H13NO3.ClH/c1-8-2-3-11-5-6(8)4-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
- InChI Key: TWXOMEALNAEMBL-UHFFFAOYSA-N
- SMILES: Cl.O1CCN(C)C(CC(=O)O)C1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 149
- Topological Polar Surface Area: 49.8
2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AY05394-2.5g |
2-(4-methylmorpholin-3-yl)acetic acid hydrochloride |
2219378-73-9 | 95% | 2.5g |
$2068.00 | 2024-04-20 | |
| A2B Chem LLC | AY05394-5g |
2-(4-methylmorpholin-3-yl)acetic acid hydrochloride |
2219378-73-9 | 95% | 5g |
$3044.00 | 2024-04-20 | |
| A2B Chem LLC | AY05394-50mg |
2-(4-methylmorpholin-3-yl)acetic acid hydrochloride |
2219378-73-9 | 95% | 50mg |
$277.00 | 2024-04-20 | |
| A2B Chem LLC | AY05394-100mg |
2-(4-methylmorpholin-3-yl)acetic acid hydrochloride |
2219378-73-9 | 95% | 100mg |
$395.00 | 2024-04-20 | |
| A2B Chem LLC | AY05394-250mg |
2-(4-methylmorpholin-3-yl)acetic acid hydrochloride |
2219378-73-9 | 95% | 250mg |
$548.00 | 2024-04-20 | |
| A2B Chem LLC | AY05394-500mg |
2-(4-methylmorpholin-3-yl)acetic acid hydrochloride |
2219378-73-9 | 95% | 500mg |
$844.00 | 2024-04-20 | |
| A2B Chem LLC | AY05394-1g |
2-(4-methylmorpholin-3-yl)acetic acid hydrochloride |
2219378-73-9 | 95% | 1g |
$1073.00 | 2024-04-20 | |
| Enamine | EN300-1702881-0.05g |
2-(4-methylmorpholin-3-yl)acetic acid hydrochloride |
2219378-73-9 | 95% | 0.05g |
$229.0 | 2023-09-20 | |
| Enamine | EN300-1702881-0.1g |
2-(4-methylmorpholin-3-yl)acetic acid hydrochloride |
2219378-73-9 | 95% | 0.1g |
$342.0 | 2023-09-20 | |
| Enamine | EN300-1702881-0.25g |
2-(4-methylmorpholin-3-yl)acetic acid hydrochloride |
2219378-73-9 | 95% | 0.25g |
$487.0 | 2023-09-20 |
2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride
2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride: A Comprehensive Overview
2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride, also known by its CAS number 2219378-73-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a hydrochloride salt of 2-(4-methylmorpholin-3-yl)acetic acid, which belongs to the class of morpholine derivatives. Morpholine derivatives have been extensively studied due to their diverse applications in drug discovery, particularly in the development of therapeutic agents targeting various diseases.
The structural elucidation of 2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride reveals a unique combination of functional groups that contribute to its chemical reactivity and biological activity. The morpholine ring, a six-membered heterocycle containing an oxygen atom and two nitrogen atoms, is a key feature of this compound. The presence of the methyl group at the 4-position of the morpholine ring introduces steric and electronic effects that can influence the compound's interactions with biological systems. Additionally, the acetic acid moiety attached to the morpholine ring provides an acidic proton, which is ionized in the hydrochloride salt form.
Recent studies have highlighted the potential of 2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride as a promising candidate in the development of novel therapeutic agents. For instance, research has demonstrated that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammatory processes, making it a potential candidate for anti-inflammatory drug development. Furthermore, its ability to modulate ion channels has been explored, suggesting its potential role in treating conditions such as epilepsy and neuropathic pain.
The synthesis of 2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride involves a multi-step process that typically begins with the preparation of the morpholine derivative. The introduction of the acetic acid group is achieved through nucleophilic substitution or other suitable reactions, followed by protonation to form the hydrochloride salt. The optimization of synthetic routes has been a focus of recent research efforts, with scientists seeking to improve yield and purity while minimizing environmental impact.
In terms of pharmacokinetics, 2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride demonstrates favorable properties that enhance its bioavailability. Studies have shown that it exhibits good solubility in aqueous solutions and moderate permeability across biological membranes. These characteristics are advantageous for drug delivery, as they facilitate efficient absorption and distribution within the body.
The safety profile of 2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride has also been evaluated in preclinical studies. Results indicate that it possesses low toxicity at therapeutic doses, with no significant adverse effects observed in acute and chronic toxicity tests. These findings underscore its potential for safe use in human applications.
In conclusion, 2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride, CAS No. 2219378-73-9, represents a valuable addition to the arsenal of compounds being explored for therapeutic purposes. Its unique chemical structure, coupled with its promising biological activities and favorable pharmacokinetic properties, positions it as a compelling candidate for further research and development in the field of medicinal chemistry.
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